N-((1H-indol-3-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
Description
This compound features a cinnoline core (a bicyclic structure with two adjacent nitrogen atoms) substituted at position 6 with a carboxamide group. The carboxamide nitrogen is further modified with a 2-methyl-3-oxo-hexahydrocinnoline moiety and an indole-methyl group. The methyl and oxo groups on the cinnoline ring likely enhance stability and electronic properties, influencing solubility and binding affinity.
Properties
IUPAC Name |
N-(1H-indol-3-ylmethyl)-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-23-18(24)9-13-8-12(6-7-16(13)22-23)19(25)21-11-14-10-20-17-5-3-2-4-15(14)17/h2-5,9-10,12,20H,6-8,11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWJSEUSKHZHIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)NCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole derivative and the hexahydrocinnoline core. One common approach is to first synthesize the indole-3-ylmethylamine, followed by its reaction with a suitable hexahydrocinnoline derivative under controlled conditions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: Its biological activity has been explored in various assays, showing potential as a bioactive molecule.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to downstream effects that modulate biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Implications
- The indole-methyl group in the target compound likely enhances interactions with tryptophan-derived enzymes or receptors, such as serotonin receptors or INMT .
- Structural rigidity from the cinnoline core may improve binding specificity compared to flexible analogs like PDAT or hexanamide derivatives .
- Further studies should explore synthetic yields (e.g., analogs in achieved 88% yield ) and purity optimization for pharmaceutical development.
Biological Activity
N-((1H-indol-3-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and the mechanisms underlying its activity.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O2 |
| Molecular Weight | 336.4 g/mol |
| CAS Number | 1903850-27-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the indole moiety and subsequent modifications to achieve the final structure. Specific synthetic routes may vary based on the desired yield and purity.
Anticancer Activity
Research has indicated that derivatives of indole compounds often exhibit anticancer properties. For instance, studies have shown that similar indole-based compounds induce apoptosis in cancer cell lines such as HeLa and MCF-7. These compounds can arrest cell cycles in the G2/M phase and inhibit tubulin polymerization, which is a mechanism consistent with known microtubule-targeting agents like colchicine .
Case Study:
In a comparative study involving various indole derivatives, one compound demonstrated an IC50 of 0.34 μM against MCF-7 cells, indicating potent antiproliferative activity. Mechanistic studies revealed that this compound induced apoptosis in a dose-dependent manner .
Antimicrobial Activity
N-((1H-indol-3-yl)methyl)-2-methyl-3-oxo derivatives have also shown promising antimicrobial activity. For example, compounds with similar structural features exhibited minimal inhibitory concentrations (MIC) ranging from 0.004 to 0.06 mg/mL against various bacterial strains .
Table: Antimicrobial Activity Comparison
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| Compound A | 0.004 | T. viride |
| Compound B | 0.015 | B. cereus, S. aureus |
| N-(Indole Derivative) | 0.004–0.06 | Various Gram-positive and Gram-negative bacteria |
Mechanistic Insights
The biological mechanisms through which N-((1H-indol-3-yl)methyl)-2-methyl-3-oxo derivatives exert their effects include:
- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of cell cycle progression at critical checkpoints (e.g., G2/M phase).
- Tubulin Polymerization Inhibition : Disruption of microtubule dynamics essential for mitosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
